molecular formula C5H14N2 B2808959 N1-ethylpropane-1,2-diamine CAS No. 68713-14-4

N1-ethylpropane-1,2-diamine

Cat. No.: B2808959
CAS No.: 68713-14-4
M. Wt: 102.181
InChI Key: RFWLRDUNLTZRIQ-UHFFFAOYSA-N
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Description

N1-ethylpropane-1,2-diamine is an organic compound with the molecular formula C5H14N2. It is a diamine, meaning it contains two amine groups. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-ethylpropane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 1,2-diaminopropane with ethyl iodide under basic conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to maximize efficiency and output. The use of catalysts, such as Raney nickel, can enhance the reaction rate and selectivity. The final product is usually purified through distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N1-ethylpropane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction typically produces primary amines .

Scientific Research Applications

N1-ethylpropane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N1-ethylpropane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. This compound can also participate in coordination chemistry, forming stable complexes with metal ions, which can alter the reactivity and properties of the metal center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-ethylpropane-1,2-diamine is unique due to its specific ethyl substitution, which can influence its reactivity and interactions compared to its methyl-substituted counterparts. This difference can lead to variations in its chemical behavior and applications .

Properties

IUPAC Name

1-N-ethylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-3-7-4-5(2)6/h5,7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWLRDUNLTZRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71754-71-7
Record name [(2S)-2-aminopropyl](ethyl)amine
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